5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol
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Overview
Description
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol is an organic compound that features a trifluoromethyl group, a methoxy group, and a fluorine atom attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Substitution: Introduction of the trifluoromethyl group can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Trifluoromethyl iodide (CF3I), methanol with a base
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding hydrocarbon
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and fluorine groups contribute to the compound’s reactivity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 5-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 4-Methoxy-3-(trifluoromethyl)benzyl alcohol
Uniqueness
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the methoxy and fluorine groups provide additional sites for chemical modification and interaction with biological targets.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-3,14H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKZSFGELLSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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